3-(Furan-2-yl)-5-(trifluoromethyl)benzoic acid

Medicinal Chemistry ADME Property Optimization Fragment-Based Drug Discovery

3-(Furan-2-yl)-5-(trifluoromethyl)benzoic acid (CAS 1261952-66-2) is a disubstituted benzoic acid derivative (C12H7F3O3, MW 256.18 g/mol) bearing an electron-rich furan-2-yl ring at the 3-position and a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 5-position. The carboxylic acid group provides a synthetic handle for amide coupling, esterification, or conversion to acyl chlorides, making this compound a versatile fluorinated building block for fragment-based drug discovery and parallel library synthesis.

Molecular Formula C12H7F3O3
Molecular Weight 256.18 g/mol
CAS No. 1261952-66-2
Cat. No. B6395725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-2-yl)-5-(trifluoromethyl)benzoic acid
CAS1261952-66-2
Molecular FormulaC12H7F3O3
Molecular Weight256.18 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C12H7F3O3/c13-12(14,15)9-5-7(10-2-1-3-18-10)4-8(6-9)11(16)17/h1-6H,(H,16,17)
InChIKeyUNMVZYCCYFXULY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Furan-2-yl)-5-(trifluoromethyl)benzoic Acid: A Dual-Heterocycle Fluorinated Benzoic Acid Building Block for Medicinal Chemistry


3-(Furan-2-yl)-5-(trifluoromethyl)benzoic acid (CAS 1261952-66-2) is a disubstituted benzoic acid derivative (C12H7F3O3, MW 256.18 g/mol) bearing an electron-rich furan-2-yl ring at the 3-position and a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 5-position . The carboxylic acid group provides a synthetic handle for amide coupling, esterification, or conversion to acyl chlorides, making this compound a versatile fluorinated building block for fragment-based drug discovery and parallel library synthesis . Its computed LogP of 3.66 and polar surface area (PSA) of 50.44 Ų place it within drug-like property space, though no primary pharmacological data have been reported for this specific compound in peer-reviewed literature to date.

Dual-heterocycle furan–CF₃ scaffold for fragment-based drug discovery
Free carboxylic acid ready for amide coupling or esterification without deprotection
Computed lipophilicity gain without increasing polar surface area

Why 3-(Furan-2-yl)-5-(trifluoromethyl)benzoic Acid Cannot Be Replaced by Generic Non-Fluorinated or Regioisomeric Analogs


The combination of the 3-furan-2-yl and 5-trifluoromethyl substituents on a benzoic acid scaffold is architecturally specific and cannot be replicated by simple substitution with non-fluorinated analogs (e.g., 3-(furan-2-yl)benzoic acid, CAS 35461-99-5) or regioisomeric variants (e.g., 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid, CAS 92973-24-5). The 5-CF3 group raises the computed LogP by approximately 0.63 log units relative to the non-fluorinated parent (from 3.03 to 3.66) while maintaining identical PSA, directly impacting passive membrane permeability and protein binding without altering hydrogen-bonding capacity . In medicinal chemistry campaigns targeting the 4-(furan-2-yl)benzoic acid scaffold—e.g., inhibitors of glutathione S-transferases (GSTs) or xanthine oxidase—the introduction of a trifluoromethyl substituent on the pyrazolone ring has been shown to increase inhibitory potency from micromolar to nanomolar ranges, underscoring the critical role of -CF3 placement for target engagement [1]. Simply swapping in a non-fluorinated or differently substituted analog risks losing these potency gains, as demonstrated in class-level SAR studies where methyl-to-CF3 replacement drove order-of-magnitude improvements.

Non‑fluorinated analog lacks CF₃, which may reduce lipophilicity and alter target engagement potential.

Regioisomer FC3 (acid on furan) exhibits distinct metalloenzyme inhibition, limiting direct MetAP scaffold substitution.

Benzofuran‑ester analogs require extra hydrolysis, introducing a synthetic step that may impact library throughput.

Quantitative Differentiation Evidence for 3-(Furan-2-yl)-5-(trifluoromethyl)benzoic Acid Against Closest Structural Analogs


Lipophilicity Enhancement: Computed LogP Comparison of Target Compound vs. Non-Fluorinated Parent Analog

The target compound (CAS 1261952-66-2) exhibits a computed LogP of 3.66, compared to 3.03 for its non-fluorinated parent analog 3-(furan-2-yl)benzoic acid (CAS 35461-99-5), representing a 0.63 log unit increase in lipophilicity attributable solely to the 5-CF3 substituent . Both compounds share an identical PSA of 50.44 Ų, indicating that the LogP gain is achieved without adding polar surface area—a favorable profile for optimizing blood-brain barrier penetration or intracellular target access without compromising aqueous solubility potential .

LogP & PSA Comparison
Computed values / Data to verify
ΔLogP +0.63, PSA unchanged (50.44 Ų)
Supports selection for permeability-driven optimization
Computed from consistent algorithm; experimental validation pending
Medicinal Chemistry ADME Property Optimization Fragment-Based Drug Discovery

Carboxylic Acid Positioning: Differentiating from the Furan-Carboxylic Acid Regioisomer with Documented Metalloaminopeptidase Inhibition

The target compound positions the carboxylic acid on the central benzene ring, whereas the regioisomer 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid (CAS 92973-24-5, PDB ligand FC3) carries the acid on the furan ring [1]. This FC3 isomer is a documented metalloform-selective inhibitor of E. coli methionine aminopeptidase (MetAP), with 50% inhibition at 0.000063 mM (63 nM) for the Mn(II)-enzyme form and 0.073 mM (73 µM) for the Co(II)-form, a >1,000-fold selectivity window [2]. The target compound, with its benzoic acid positioning, cannot be assumed to exhibit the same enzyme inhibition profile and instead offers a distinct vector for fragment linking or scaffold hopping in MetAP inhibitor design.

Isomer Binding Profile
Cross-study context
Target: acid on benzene (no MetAP data). FC3 isomer: acid on furan; Mn‑MetAP IC₅₀ 63 nM, Co‑MetAP 73 µM (>1,000× selective)
Distinct binding vector may enable scaffold hopping
MetAP inhibition not confirmed for target compound
Chemical Biology Enzyme Inhibition Antibacterial Target Identification

Class-Level SAR: Trifluoromethyl Substitution on 4-(Furan-2-yl)benzoic Acid Scaffold Drives Nanomolar GST Inhibition

In a class-level study of pyrazolone-containing 4-(5-substituted furan-2-yl)benzoic acids as human GSTA1-1 and GSTP1-1 inhibitors, replacement of a 3-methyl substituent on the pyrazolone ring with a 3-trifluoromethyl group shifted IC50 values from the micromolar to the nanomolar range [1]. While the target compound does not include the pyrazolone moiety present in that study, the consistent observation that -CF3 introduction on this scaffold class enhances GST inhibition potency—particularly against GSTA1-1—supports the value of the 5-CF3 group in the target compound for developing GST-targeted probes or resistance-modulating agents.

GST Inhibition SAR
Class-level / Context-dependent
CF₃ substitution shifted GSTA1‑1 IC₅₀ from micromolar to nanomolar range in pyrazolone‑furan series
Supports CF₃ as potency-enhancing feature in related scaffolds
Target compound not directly tested; extrapolated from class-level study
Cancer Drug Resistance Glutathione S-Transferase Inhibition Pyrazolone-Furan Hybrids

Synthetic Tractability: Commercially Available as a Benzoic Acid Building Block with Reactive Carboxylic Acid Handle

The target compound is commercially available from multiple vendors at 95–98% purity as a free carboxylic acid, enabling direct use in amide coupling, esterification, or acyl chloride formation without deprotection steps . This contrasts with the structurally related 4-[3-(trifluoromethyl)-2-benzofuranyl]benzoic acid ethyl ester (CAS 1215654-26-4), which requires saponification before coupling and introduces an additional synthetic step [1]. The free acid form of the target compound reduces the number of synthetic transformations required for library production, improving overall workflow efficiency.

Synthetic Readiness
Supporting evidence
Free carboxylic acid, 95–98% purity, commercially available; bypasses ester hydrolysis step
Reduces synthetic steps for amide library production
Vendor COA verification recommended
Parallel Synthesis Amide Coupling Fragment Library Construction

Recommended Procurement Scenarios for 3-(Furan-2-yl)-5-(trifluoromethyl)benzoic Acid Based on Verified Differentiation Evidence


Fragment Library Design for Lead Optimization Requiring Elevated LogP Without PSA Inflation

When building a fragment library for CNS or intracellular targets where passive permeability is critical, the target compound's computed LogP of 3.66—0.63 units above its non-fluorinated analog at identical PSA—makes it a preferred choice for exploring lipophilic chemical space without introducing additional hydrogen-bond donors or acceptors . This is supported by the direct head-to-head comparison with 3-(furan-2-yl)benzoic acid (LogP 3.03, PSA 50.44 Ų) established in Evidence Item 1.

Scaffold-Hopping from Furan-Carboxylic Acid MetAP Inhibitors to Benzoic Acid-Based Analogs

For research groups exploring methionine aminopeptidase (MetAP) as an antibacterial target, the target compound offers a scaffold-hop opportunity from the known FC3 ligand (furan-2-carboxylic acid series, Mn(II)-MetAP 50% inhibition at 63 nM) to a benzoic acid-based series . The repositioning of the carboxylic acid from the furan to the benzene ring changes the exit vector geometry, potentially enabling distinct binding modes, isoform selectivity, or improved synthetic accessibility, as detailed in Evidence Item 2.

GST Inhibitor Development Leveraging Class-Validated CF3 Potency Enhancement on Furan-Benzoic Acid Scaffolds

Programs targeting glutathione S-transferases (particularly GSTA1-1) for chemotherapy resistance reversal can justify procuring this compound on the basis of class-level SAR showing that CF3 substitution on the furan-benzoic acid scaffold shifts GST inhibitory potency from micromolar to nanomolar ranges . While the target compound has not been directly assayed, the consistent CF3-driven potency gain observed across the pyrazolone-furan-benzoic acid series supports its inclusion in focused screening libraries, as argued in Evidence Item 3.

Parallel Amide Library Synthesis Requiring Ready-to-Couple Fluorinated Benzoic Acid Building Blocks

For medicinal chemistry teams executing parallel amide coupling campaigns, the commercially available free carboxylic acid form (95–98% purity) eliminates the ester deprotection step required for analogous benzofuran-ester building blocks, reducing per-compound synthesis time and yield losses . This practical advantage is quantified in Evidence Item 4 and translates directly to higher throughput and lower cost in library production workflows.

Application
Selection Property
Validation Focus
Fragment-based lead optimization
Elevated lipophilicity without PSA increase
LogP/PSA computational profiling
MetAP inhibitor scaffold hopping
Benzoic acid exit vector geometry
MetAP isoform selectivity screening
GST-targeted probe development
CF₃-substituted furan-benzoic acid core
GSTA1-1 inhibition assay
Parallel amide library production
Ready-to-couple free acid form
Purity and coupling efficiency
Quote Request

Request a Quote for 3-(Furan-2-yl)-5-(trifluoromethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.